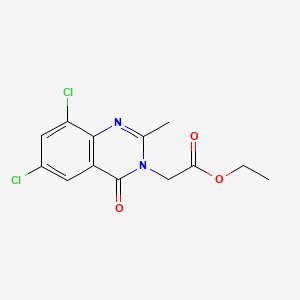![molecular formula C19H18N2O4 B14150883 N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine CAS No. 957039-66-6](/img/structure/B14150883.png)
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is a complex organic compound that features a benzisoxazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine typically involves the formation of the benzisoxazole ring followed by the attachment of the valine moiety. One common method for synthesizing benzisoxazoles is through the photolysis of 2-azidobenzoic acids in the presence of weak bases . This process involves the formation of an electron-deficient singlet nitrene, which undergoes nucleophilic attack and cyclization to form the benzisoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photolysis reactions or alternative synthetic routes that increase yield and reduce costs. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzisoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine involves its interaction with specific molecular targets. The benzisoxazole ring can interact with enzymes or receptors, modulating their activity. The valine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,1-Benzisoxazol-3(1H)-ones: These compounds share the benzisoxazole ring system and have similar chemical properties.
3-Phenyl-2,1-benzisoxazole derivatives: These derivatives have structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is unique due to the presence of the valine moiety, which imparts distinct chemical and biological properties. This combination of the benzisoxazole ring and valine makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
957039-66-6 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)16(19(23)24)20-18(22)13-8-9-15-14(10-13)17(25-21-15)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,20,22)(H,23,24)/t16-/m0/s1 |
InChIキー |
LOBRMCNFXPJESW-INIZCTEOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


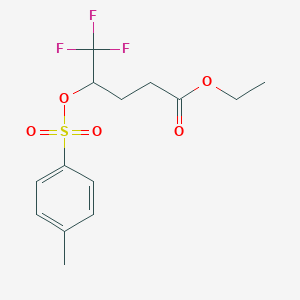

![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
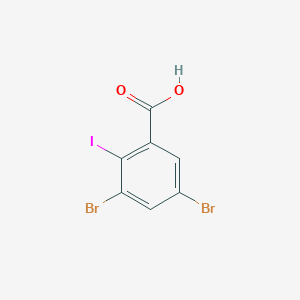
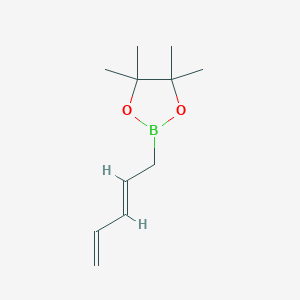
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
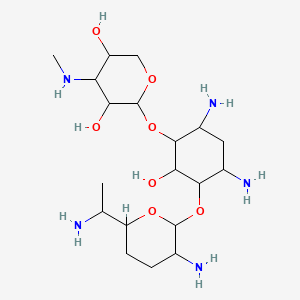

![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)


